4-Formylphenyl 3-nitrobenzenesulfonate
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Overview
Description
4-Formylphenyl 3-nitrobenzenesulfonate is an organic compound with the molecular formula C13H9NO6S and a molecular weight of 307.28 g/mol . This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 3-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-formylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium. The product is then isolated by filtration and recrystallized from an appropriate solvent, such as ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Formylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under basic conditions.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid derivatives.
Reduction: 4-Aminophenyl 3-nitrobenzenesulfonate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formylphenyl 3-nitrobenzenesulfonate is utilized in several scientific research fields:
Chemistry: It serves as a versatile building block for organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Phenyl 4-nitrobenzenesulfonate: Similar structure but lacks the formyl group.
4-Formylphenyl benzenesulfonate: Similar structure but lacks the nitro group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological molecules .
Biological Activity
4-Formylphenyl 3-nitrobenzenesulfonate is an organic compound characterized by a formyl group attached to a phenyl ring, along with a nitrobenzenesulfonate moiety. Its unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and biochemistry.
- Molecular Formula : C13H9NO6S
- Molecular Weight : 303.28 g/mol
- CAS Number : 1432437-14-3
The compound features a formyl group (–CHO), which can participate in various chemical reactions, enhancing its reactivity and potential biological applications.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.
- Enhanced Solubility : The sulfonate group increases the compound's solubility in aqueous environments, facilitating its interaction with biological molecules.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives possess potent antibacterial and antifungal activities due to their ability to inhibit bacterial enzymes involved in cell wall synthesis.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. For example, it may inhibit enzymes such as UDP-N-acetylmuramic acid:L-alanine ligase (MurC), which is crucial for bacterial cell wall biosynthesis. This inhibition can lead to bactericidal effects, making it a candidate for antibiotic development .
Case Studies
- Inhibition of MurC : A study demonstrated that novel sulfonamide derivatives, including those related to this compound, effectively inhibited MurC, showcasing their potential as antibacterial agents .
- Antitumor Activity : Another investigation into similar compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting that modifications of the nitrobenzenesulfonate structure could enhance antitumor efficacy .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
(4-formylphenyl) 3-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-4-6-12(7-5-10)20-21(18,19)13-3-1-2-11(8-13)14(16)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHVYKWIIJFDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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